
(E)-1-(3-Nitrophenyl)-2-(4,6,8-trimethylazulen-1-yl)diazene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-1-(3-Nitrophenyl)-2-(4,6,8-trimethylazulen-1-yl)diazene is an organic compound that belongs to the class of azobenzenes. Azobenzenes are characterized by the presence of a diazene group (N=N) linking two aromatic rings. This particular compound features a nitrophenyl group and a trimethylazulenyl group, making it unique in its structure and properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (E)-1-(3-Nitrophenyl)-2-(4,6,8-trimethylazulen-1-yl)diazene typically involves the following steps:
Diazotization: The process begins with the diazotization of 3-nitroaniline. This involves treating 3-nitroaniline with sodium nitrite (NaNO2) in the presence of hydrochloric acid (HCl) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 4,6,8-trimethylazulene in an alkaline medium to form the desired azobenzene compound.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
化学反応の分析
Types of Reactions: (E)-1-(3-Nitrophenyl)-2-(4,6,8-trimethylazulen-1-yl)diazene can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Nitric acid (HNO3), sulfuric acid (H2SO4), halogens (Cl2, Br2)
Major Products:
Reduction: (E)-1-(3-Aminophenyl)-2-(4,6,8-trimethylazulen-1-yl)diazene
Substitution: Various substituted derivatives depending on the electrophile used
科学的研究の応用
(E)-1-(3-Nitrophenyl)-2-(4,6,8-trimethylazulen-1-yl)diazene has several scientific research applications, including:
Chemistry: Used as a photochromic compound in studies related to light-induced molecular switches and sensors.
Biology: Investigated for its potential as a photosensitive agent in biological systems, particularly in the study of light-regulated biological processes.
Medicine: Explored for its potential use in photodynamic therapy, where light activation can trigger therapeutic effects.
Industry: Utilized in the development of advanced materials, such as photoresponsive polymers and coatings.
作用機序
The mechanism of action of (E)-1-(3-Nitrophenyl)-2-(4,6,8-trimethylazulen-1-yl)diazene involves its ability to undergo reversible photoisomerization. Upon exposure to light, the compound can switch between its E (trans) and Z (cis) isomers. This photoisomerization can modulate the compound’s physical and chemical properties, making it useful in various applications. The molecular targets and pathways involved depend on the specific application, such as interacting with biological molecules in photodynamic therapy or altering material properties in industrial applications.
類似化合物との比較
Azobenzene: The parent compound of the azobenzene family, lacking the nitrophenyl and trimethylazulenyl groups.
Disperse Orange 3: A commercially used azobenzene dye with different substituents on the aromatic rings.
4,4’-Dinitroazobenzene: An azobenzene derivative with nitro groups on both aromatic rings.
Uniqueness: (E)-1-(3-Nitrophenyl)-2-(4,6,8-trimethylazulen-1-yl)diazene is unique due to the presence of both a nitrophenyl group and a trimethylazulenyl group
特性
CAS番号 |
65937-10-2 |
|---|---|
分子式 |
C19H17N3O2 |
分子量 |
319.4 g/mol |
IUPAC名 |
(3-nitrophenyl)-(4,6,8-trimethylazulen-1-yl)diazene |
InChI |
InChI=1S/C19H17N3O2/c1-12-9-13(2)17-7-8-18(19(17)14(3)10-12)21-20-15-5-4-6-16(11-15)22(23)24/h4-11H,1-3H3 |
InChIキー |
LLWSYOOKPPYBLH-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C2C=CC(=C2C(=C1)C)N=NC3=CC(=CC=C3)[N+](=O)[O-])C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





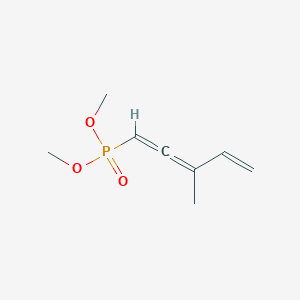
![Chloro-[chloromercurio(cyclohexylidene)methyl]mercury](/img/structure/B14461192.png)

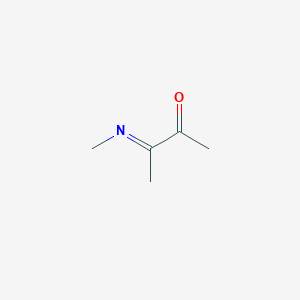
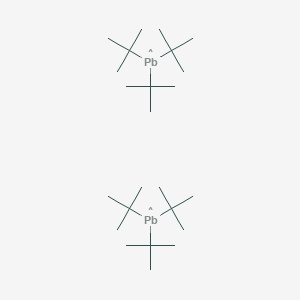
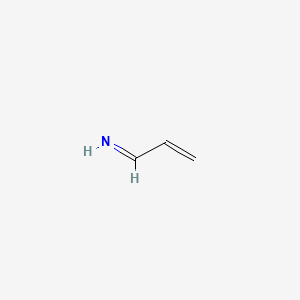

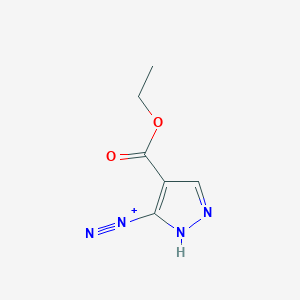
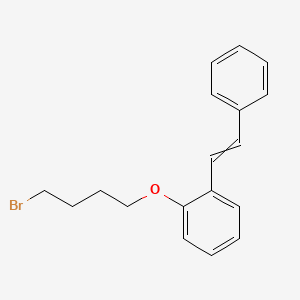
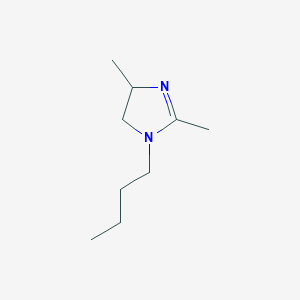
![2-(2-Bromophenyl)[1,3]oxazolo[5,4-b]pyridine](/img/structure/B14461228.png)
